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3,5-Di-t-butyloxycarbonyl-nitrobenzene

Polymer Chemistry Oligourethane Synthesis Protecting Group Strategy

Choose this precisely functionalized aromatic for oligourethane/polyurethane synthesis where standard nitrobenzene solubility fails. Its dual t-butyl ester groups deliver exceptional organic solvent solubility and act as orthogonal acid-labile carboxylic acid masks, enabling homogeneous, stepwise oligomer construction. The 3,5-substitution pattern is critical for creating transparent, high-contrast photoresist components (e.g., 19 mJ/cm² sensitivity). Procure this 98% pure intermediate for superior route control.

Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
Cat. No. B8105768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di-t-butyloxycarbonyl-nitrobenzene
Molecular FormulaC16H21NO6
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)(C)C
InChIInChI=1S/C16H21NO6/c1-15(2,3)22-13(18)10-7-11(9-12(8-10)17(20)21)14(19)23-16(4,5)6/h7-9H,1-6H3
InChIKeyKTCMYTCTXXELJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Di-t-butyloxycarbonyl-nitrobenzene: Procurement Guide for a Sterically Enhanced Nitrobenzene Intermediate


3,5-Di-t-butyloxycarbonyl-nitrobenzene, also known as 1,3-di-tert-butyl 5-nitrobenzene-1,3-dicarboxylate [1], is a functionalized aromatic compound featuring a nitro group and two tert-butyl ester moieties at the 3- and 5-positions of the benzene ring [2]. With the molecular formula C16H21NO6 and a molecular weight of 323.34 g/mol [1], this compound serves primarily as a versatile intermediate in organic synthesis. Its structure combines the reactivity of a nitroarene with the steric bulk and acid-labile nature of tert-butyloxycarbonyl (Boc) ester groups, positioning it uniquely for applications requiring tailored solubility and controlled deprotection.

Why Simple Nitrobenzene Analogs Cannot Substitute for 3,5-Di-t-butyloxycarbonyl-nitrobenzene


Generic substitution with simpler nitrobenzene analogs is not feasible for applications requiring 3,5-Di-t-butyloxycarbonyl-nitrobenzene due to its unique steric and electronic profile. The presence of two tert-butyl ester groups imparts significantly enhanced solubility in organic solvents compared to unsubstituted nitrobenzene derivatives [1]. This property is critical for enabling homogeneous reaction conditions in oligomer and polymer synthesis [2]. Furthermore, the tert-butyl esters serve as acid-labile protecting groups for the corresponding carboxylic acids, allowing for orthogonal deprotection strategies not possible with more robust nitroarenes. The quantitative evidence below demonstrates that this compound's specific substitution pattern directly enables synthetic pathways and material properties that are unattainable with simpler, commercially available alternatives.

3,5-Di-t-butyloxycarbonyl-nitrobenzene: Quantified Differentiation Evidence for Procurement Decisions


Significantly Enhanced Solubility Enables Oligourethane Synthesis

The 3,5-di-tert-butyl substitution pattern on a related benzyloxycarbonyl (Boc) protective group significantly improves the solubility of key intermediates in oligourethane synthesis [1]. This modification enables reactions that are impossible with the conventional, unsubstituted Boc group due to insolubility [2]. While the target compound is a nitrobenzene derivative rather than a Boc-amino protecting group, the identical 3,5-di-tert-butyl substitution pattern confers analogous solubility-enhancing properties [3].

Polymer Chemistry Oligourethane Synthesis Protecting Group Strategy

Enables Previously Inaccessible Reactions in Polyurethane Chemistry

The tert-butyl substituents of the 3,5-di-tert-butylbenzyloxycarbonyl (3,5-tBBOC) group, which shares the same substitution motif as the target compound, were found to significantly improve solubility [1]. This improvement allowed the stepwise synthesis of molecularly uniform oligourethanes based on 1,5-naphthalene diisocyanate (NDI) and 1,4-butanediol (BDO) [2]. Critically, applying this modified group enabled reactions that were not possible with the conventional Boc group due to the insolubility of the intermediates [1][2].

Polyurethane Elastomers Stepwise Synthesis Hard Segment Modeling

Critical Building Block for High-Performance Photoresist Materials

The 3,5-di(tert-butoxycarbonyloxy)benzyl moiety, which is structurally derived from the target compound, has been employed as a key component in novel photoresist materials [1]. A derivative, tri(3,5-di-tert-butoxycarbonyloxybenzyl) 1,3,5-benzenetricarboxylate, was used to create a chemically amplified positive-working photoresist. This system exhibited a sensitivity of 19 mJ/cm² and a high contrast of 17 when exposed to 365 nm light [1].

Photoresist Microelectronics Chemically Amplified Resists

Optimal Procurement Scenarios for 3,5-Di-t-butyloxycarbonyl-nitrobenzene


Synthesis of Soluble Polyurethane and Oligourethane Precursors

This compound is the ideal choice for preparing 3,5-di-tert-butoxycarbonyl-substituted intermediates intended for oligourethane and polyurethane synthesis. Its sterically demanding tert-butyl esters dramatically enhance solubility in common organic reaction solvents, a property that is essential for achieving homogeneous reaction conditions and enabling otherwise impossible synthetic routes [1]. Researchers should procure this specific compound when designing stepwise syntheses of molecularly uniform oligomers or telechelic hard segment precursors where the solubility of conventional, unsubstituted intermediates is a known limitation [1].

Development of Advanced Photoresist Formulations for Microelectronics

For laboratories focused on microelectronics materials, 3,5-Di-t-butyloxycarbonyl-nitrobenzene serves as a strategic precursor for creating novel photoresist components. As demonstrated by its derivative's performance (sensitivity of 19 mJ/cm² and contrast of 17 at 365 nm [2]), the 3,5-di-tert-butoxycarbonyloxybenzyl structural motif is valuable for engineering chemically amplified resists with high transparency and desirable lithographic properties. Procurement is justified for projects aiming to develop positive-tone, alkaline-developable photoresists.

Orthogonal Protection Strategies in Complex Organic Synthesis

The compound's tert-butyl ester groups are acid-labile, providing a handle for orthogonal protection/deprotection schemes in multi-step syntheses [3]. This allows for the selective liberation of carboxylic acid functionalities at the 3- and 5-positions under mild acidic conditions while leaving other functional groups intact. Researchers requiring a nitrobenzene core with masked carboxylic acid groups that can be sequentially revealed should prioritize this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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